molecular formula C22H23N3OS B14155095 2,3,6,7-Tetrahydro-10-[(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)oxy]-1H,5H-benzo[ij]quinolizine CAS No. 306280-99-9

2,3,6,7-Tetrahydro-10-[(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)oxy]-1H,5H-benzo[ij]quinolizine

Cat. No.: B14155095
CAS No.: 306280-99-9
M. Wt: 377.5 g/mol
InChI Key: GYESRZURJZMOMH-UHFFFAOYSA-N
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Description

2,3,6,7-Tetrahydro-10-[(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)oxy]-1H,5H-benzo[ij]quinolizine is a complex organic compound with a unique structure that combines elements of benzothieno and quinolizine frameworks

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,6,7-Tetrahydro-10-[(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)oxy]-1H,5H-benzo[ij]quinolizine typically involves multiple steps, starting from commercially available reagents. The process often includes cyclization reactions, protection and deprotection steps, and the use of various catalysts to achieve the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2,3,6,7-Tetrahydro-10-[(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)oxy]-1H,5H-benzo[ij]quinolizine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

2,3,6,7-Tetrahydro-10-[(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)oxy]-1H,5H-benzo[ij]quinolizine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3,6,7-Tetrahydro-10-[(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)oxy]-1H,5H-benzo[ij]quinolizine involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, such as enzyme activity or receptor binding, leading to its observed effects .

Properties

CAS No.

306280-99-9

Molecular Formula

C22H23N3OS

Molecular Weight

377.5 g/mol

IUPAC Name

4-(1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-6-yloxy)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine

InChI

InChI=1S/C22H23N3OS/c1-2-8-18-16(6-1)19-21(23-13-24-22(19)27-18)26-17-10-9-14-5-3-11-25-12-4-7-15(17)20(14)25/h9-10,13H,1-8,11-12H2

InChI Key

GYESRZURJZMOMH-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(N=CN=C3S2)OC4=C5CCCN6C5=C(CCC6)C=C4

Origin of Product

United States

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